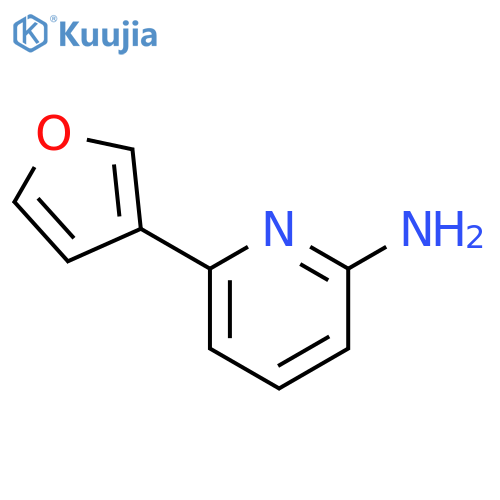Cas no 1124382-91-7 (6-(furan-3-yl)pyridin-2-amine)

6-(furan-3-yl)pyridin-2-amine structure
商品名:6-(furan-3-yl)pyridin-2-amine
CAS番号:1124382-91-7
MF:C9H8N2O
メガワット:160.17262172699
MDL:MFCD12032869
CID:4560847
6-(furan-3-yl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-(furan-3-yl)pyridin-2-amine
- 2-AMINO-6-(3-FURAN)PYRIDINE
- 2-Pyridinamine, 6-(3-furanyl)-
-
- MDL: MFCD12032869
- インチ: 1S/C9H8N2O/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H,(H2,10,11)
- InChIKey: WSIWFNXYWQANLD-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(C2C=COC=2)=CC=C1
6-(furan-3-yl)pyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0990840-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | 95% | 1g |
$990 | 2024-08-02 | |
| A2B Chem LLC | AE27177-100mg |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 100mg |
$757.00 | 2024-04-20 | |
| A2B Chem LLC | AE27177-250mg |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 250mg |
$1424.00 | 2024-04-20 | |
| A2B Chem LLC | AE27177-5g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 5g |
$8424.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y0990840-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | 95% | 1g |
$990 | 2025-02-20 | |
| eNovation Chemicals LLC | Y0990840-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | 95% | 1g |
$990 | 2025-02-21 | |
| A2B Chem LLC | AE27177-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 1g |
$3090.00 | 2024-04-20 |
6-(furan-3-yl)pyridin-2-amine 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
1124382-91-7 (6-(furan-3-yl)pyridin-2-amine) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
